molecular formula C12H12F3NO3S B3913413 N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide

N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide

Cat. No.: B3913413
M. Wt: 307.29 g/mol
InChI Key: IWWDPEQZYGQYRO-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiolane-containing compounds and exhibits various biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide typically involves the reaction of 3-aminothiolane with trifluoroacetic anhydride and phenyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted acetamides.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothiolan-3-yl)-N-methylacetamide: Similar in structure but with a methyl group instead of a phenyl group.

    N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide: Lacks the trifluoromethyl group.

    N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide: Contains an ethyl group and a fluorobenzamide moiety.

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S/c13-12(14,15)11(17)16(9-4-2-1-3-5-9)10-6-7-20(18,19)8-10/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWDPEQZYGQYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Reactant of Route 2
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Reactant of Route 3
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Reactant of Route 4
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Reactant of Route 5
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Reactant of Route 6
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide

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